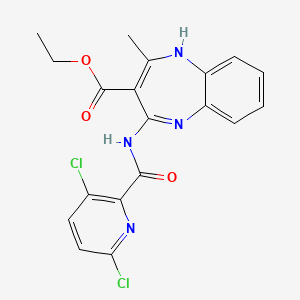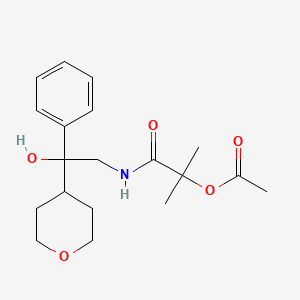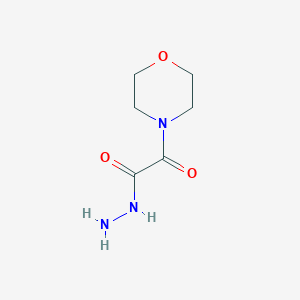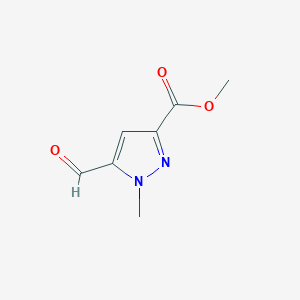![molecular formula C11H16FNO2 B2905185 5-fluoro-1-[(2R,5R)-5-methyloxolane-2-carbonyl]-1,2,3,6-tetrahydropyridine CAS No. 2165574-29-6](/img/structure/B2905185.png)
5-fluoro-1-[(2R,5R)-5-methyloxolane-2-carbonyl]-1,2,3,6-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 5-Fluoro-1- (2R,5S)- [2- (hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine, is used as an antiviral drug . It’s a fluorinated cytosine derivative with significant anti-cancer activity and is currently being studied for its potential use in cancer therapy.
Synthesis Analysis
The synthesis of this compound involves various processes using different synthetic routes . Stereoselective synthetic routes were developed, which by means of the use of chiral auxiliaries such as menthol, allow the desired stereochemistry to be induced and allow Emtricitabine to be obtained directly as a single enantiomer .Molecular Structure Analysis
The molecular formula of this compound is C9H11FN2O5 . It belongs to the class of organic compounds known as pyrimidine nucleosides and analogues .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The process for producing this compound has been improved and patented .Physical and Chemical Properties Analysis
This compound is a solid and soluble in water . It has a molecular weight of 246.19 g/mol .Wissenschaftliche Forschungsanwendungen
Modular Synthesis of Pyridines
A study by Song et al. (2016) introduces a one-pot reaction sequence for the synthesis of di-, tri-, tetra-, and pentasubstituted pyridines, as well as fused pyridines. This approach utilizes 2-fluoro-1,3-dicarbonyl compounds (a category to which the specified chemical belongs) and is performed under metal-free conditions, highlighting its efficiency and applicability in synthesizing complex pyridine structures.
Fluorinated Protoporphyrinogen IX Oxidase Inhibitors
Research by Li et al. (2005) focuses on the structures of various fluorinated compounds, including 5-fluoro-1,2,3,6-tetrahydropyrimidin-1-yl derivatives. These compounds have been studied for their potential as protoporphyrinogen IX oxidase inhibitors, a key target in the development of herbicides and possibly other therapeutic agents.
Structure Analysis of Fluorinated Nucleosides
The molecular structure of fluorinated nucleosides, similar to the compound , has been analyzed by Harris and MacIntyre (1964). Their study on 5-fluoro-2′-deoxy-β-uridine, a related compound, provides insights into the structural implications of fluorination on nucleosides and their potential effects on nucleic acid structures.
Fluorescence Studies in Carbon Dots
In the context of nanotechnology, a study by Shi et al. (2016) discusses the role of organic fluorophores in carbon dots. The incorporation of fluorinated compounds, akin to the chemical , in carbon dots has been shown to significantly impact their fluorescence properties, expanding their potential applications in imaging and sensing technologies.
Metabolic and Pharmacological Studies
Fluorouracil, a well-known fluorinated pyrimidine analogue, has been extensively studied for its metabolic and pharmacological properties, as noted by Pinedo and Peters (1988). While not directly related to the specific compound , this research provides a broader context for understanding the biological implications of fluorinated pyrimidines.
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)-[(2R,5R)-5-methyloxolan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2/c1-8-4-5-10(15-8)11(14)13-6-2-3-9(12)7-13/h3,8,10H,2,4-7H2,1H3/t8-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHXTNJYXZGSSF-PSASIEDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(=O)N2CCC=C(C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](O1)C(=O)N2CCC=C(C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2905104.png)



![4-{5-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2905111.png)
![5-(3,4-dimethoxyphenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2905112.png)




![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2905121.png)



